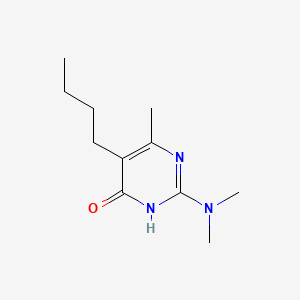

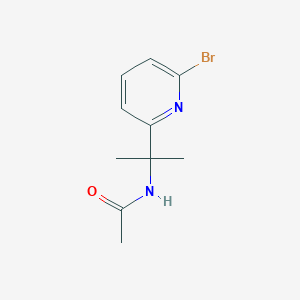

![molecular formula C10H8N2O4 B1530901 methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 224313-74-0](/img/structure/B1530901.png)

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

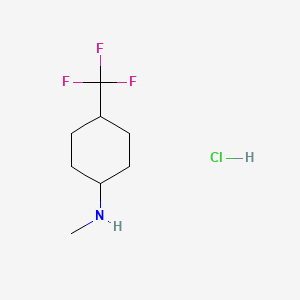

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound . It is also known by its Chinese name, 2-羟基-4-氧代-4H-吡啶并 [1,2-a]嘧啶-3-羧酸甲酯 .

Synthesis Analysis

The synthesis of this compound involves the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates has been proposed .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Applications De Recherche Scientifique

Analgesic Activity

- Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: This compound has been used in the synthesis of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids, with the aim of establishing a structure-analgesic activity relationship . The research was part of an expanded search for novel effective and safe substances for controlling pain .

- Methods of Application or Experimental Procedures: The ethyl esters (I) of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids (IIa-l) were synthesized . It was noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters (I) can form quite stable adducts with primary amines at a ratio of 1:1 . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .

- Results or Outcomes: The results of pharmacological studies identified compounds in the study series with marked analgesic properties . However, it was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity . In some isomeric series, the most active compounds are generally pyridin-4-ylmethyl derivatives, which include the most powerful analgesic in the whole of the study group – 2-hdyroxy-8-methyl-4-oxo-N(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (IIi) .

Nucleophilic Condensation Reactions

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound has been used to study its reactivity towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields .

- Methods of Application or Experimental Procedures: The compound was subjected to nucleophilic condensation reactions with various N- and C-nucleophiles . This led to the formation of a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones .

- Results or Outcomes: The study resulted in the successful synthesis of a series of new compounds. These compounds were obtained in good yields, demonstrating the reactivity of the original compound towards N- and C-nucleophiles .

Synthesis of Pyrazolo Pyrido Pyrimidines

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound has been used in the synthesis of pyrazolo pyrido pyrimidines . These are a class of compounds that have shown potential in various biological applications .

- Methods of Application or Experimental Procedures: The compound was subjected to a series of reactions with different reagents, leading to the formation of pyrazolo pyrido pyrimidines . The reaction conditions were carefully controlled to ensure the successful synthesis of the desired compounds .

- Results or Outcomes: The study resulted in the successful synthesis of a series of pyrazolo pyrido pyrimidines . These compounds were obtained in good yields, demonstrating the reactivity of the original compound towards the reagents used .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)11-6-4-2-3-5-12(6)9(7)14/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZMPJQRBSTHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

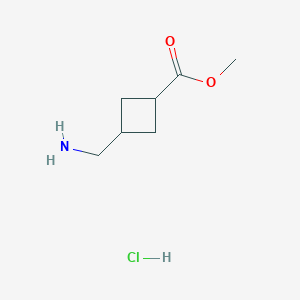

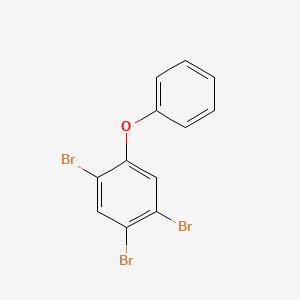

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)

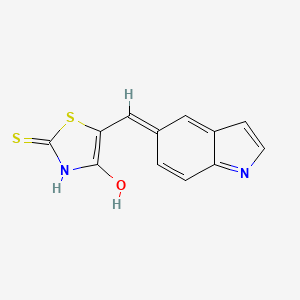

![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)